molecular formula C11H10N2O2 B2551862 5-benzyl-1H-pyrazole-3-carboxylic Acid CAS No. 595610-51-8

5-benzyl-1H-pyrazole-3-carboxylic Acid

Cat. No.: B2551862
CAS No.: 595610-51-8
M. Wt: 202.21 g/mol
InChI Key: YYEOXPLPYNYVRY-UHFFFAOYSA-N
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Description

5-Benzyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 5-position and a carboxylic acid group at the 3-position Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole derivative . The reaction conditions often include the use of a base such as sodium ethoxide and an oxidizing agent like bromine or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be integral to the industrial process .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl alcohol, benzaldehyde, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Benzyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to hydrophobic pockets within these targets, while the carboxylic acid group can form hydrogen bonds, stabilizing the interaction . This dual interaction mechanism makes it a versatile compound in drug design and other applications.

Biological Activity

5-benzyl-1H-pyrazole-3-carboxylic acid (CAS No. 595610-51-8) is a compound belonging to the pyrazole family, recognized for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing two nitrogen atoms, with a benzyl group attached to the pyrazole ring and a carboxylic acid functional group. Its molecular formula is C11_{11}H10_{10}N2_2O2_2 .

Structural Characteristics

PropertyDescription
Molecular FormulaC11_{11}H10_{10}N2_2O2_2
Molecular Weight202.21 g/mol
SolubilitySoluble in organic solvents; limited solubility in water

Biological Activities

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are key findings from recent studies:

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of COX-2 with IC50_{50} values ranging from 0.02 to 0.04 μM . Another investigation reported that compounds similar to this compound exhibited anti-inflammatory effects comparable to standard drugs like diclofenac .

Analgesic Effects

In vivo studies have shown that derivatives of this compound possess analgesic properties. A specific derivative was found to effectively reduce pain responses in animal models, indicating its potential as an analgesic agent .

Anticancer Potential

Emerging research suggests that this compound may also exhibit anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways . This aspect is currently under investigation, with ongoing studies aimed at elucidating its efficacy against various cancer types.

The pharmacological effects of this compound are primarily mediated through its interaction with specific biological targets:

  • COX Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
  • Apoptosis Induction : It has been shown to modulate signaling pathways that lead to apoptosis in cancer cells, potentially through the activation of caspase cascades .

Study on Anti-inflammatory Properties

In a comparative study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The study found that certain derivatives exhibited significant edema inhibition percentages (up to 71%) compared to the reference drug celecoxib (22%) .

Safety and Toxicity Assessment

A toxicity study evaluated the safety profile of this compound derivatives. The results indicated that these compounds had a high safety margin with no observable adverse effects at therapeutic doses . The no-observed-adverse-effect level (NOAEL) was determined to be above 500 mg/kg/day in rodent models.

Properties

IUPAC Name

5-benzyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEOXPLPYNYVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-51-8
Record name 3-benzyl-1H-pyrazole-5-carboxylic acid
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